molecular formula C8H6BrIN2O B13515925 7-bromo-3-iodo-4-methoxy-1H-Indazole

7-bromo-3-iodo-4-methoxy-1H-Indazole

Cat. No.: B13515925
M. Wt: 352.95 g/mol
InChI Key: HGMBYURTIWGUBF-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Advanced Organic Synthesis Research

Indazole and its derivatives are recognized as privileged structures in drug discovery, forming the core of numerous therapeutic agents. nih.gov Their structural resemblance to purines allows them to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to the development of indazole-based drugs with anti-cancer, anti-inflammatory, and anti-viral properties. In advanced organic synthesis, the indazole nucleus serves as a versatile template for the construction of complex molecular architectures. The presence of two nitrogen atoms in the pyrazole (B372694) ring and the fused benzene (B151609) ring provides a rich electronic landscape that can be selectively functionalized.

Strategic Importance of Halogenation and Alkoxy Substitution in Indazole Derivatives

The introduction of halogen atoms, such as bromine and iodine, onto the indazole scaffold is a key strategy for enabling further molecular diversification. chim.it Halogenated indazoles are crucial precursors for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted indazoles. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in many palladium-catalyzed couplings) allows for selective and sequential functionalization of polyhalogenated indazoles. researchgate.net

Alkoxy groups, such as the methoxy (B1213986) group, also play a significant role in modifying the properties of indazole derivatives. They can influence the electronic nature of the aromatic system, affecting its reactivity and biological activity. Furthermore, alkoxy groups can be subjected to demethylation to yield hydroxylated indazoles, which can serve as handles for further functionalization or as key pharmacophoric features.

Research Gaps and Opportunities in the Synthesis and Reactivity of Poly-substituted Indazoles

While the synthesis of mono- and di-substituted indazoles is well-established, the preparation of specifically functionalized poly-substituted indazoles, such as 7-bromo-3-iodo-4-methoxy-1H-indazole, presents a greater synthetic challenge. The regioselective introduction of multiple, distinct substituents requires careful planning and the use of sophisticated synthetic methodologies. A significant research gap exists in the development of efficient and scalable routes to such complex indazole derivatives.

The exploration of the reactivity of these poly-substituted systems also offers numerous opportunities. The presence of multiple reactive sites allows for the development of novel tandem or cascade reactions, leading to the rapid construction of complex molecular frameworks. Investigating the interplay between the different substituents and their influence on the reactivity of the indazole core is an area ripe for further research.

Overview of Advanced Methodologies Employed in Indazole Chemistry Research

Modern organic synthesis has provided a plethora of advanced methodologies for the construction and functionalization of the indazole scaffold. Transition metal-catalyzed cross-coupling reactions are paramount for the introduction of aryl, alkyl, and other functional groups. researchgate.net Direct C-H activation and functionalization techniques are emerging as powerful tools for the atom-economical modification of the indazole ring system. nih.gov

Furthermore, methods for the regioselective halogenation of indazoles are crucial for their use as synthetic intermediates. rsc.org The development of novel iodination and bromination reagents and conditions continues to be an active area of research. Microwave-assisted synthesis has also been shown to accelerate many reactions involving indazoles, often leading to higher yields and shorter reaction times. nih.gov

Detailed Research Findings on this compound

While specific research articles focusing solely on "this compound" are limited, its synthesis and reactivity can be inferred from studies on closely related compounds. The synthesis of the key intermediate, 3-bromo-7-iodo-1H-indazole, has been reported, providing a viable starting point for the introduction of the methoxy group. researchgate.net

A plausible synthetic route would involve the initial synthesis of 7-bromo-4-methoxy-1H-indazole, followed by a regioselective iodination at the C3 position. The synthesis of 7-bromo-4-methoxy-1H-indazole can be achieved from commercially available starting materials through a multi-step sequence. Subsequent iodination at the C3 position, which is known to be reactive towards electrophilic substitution, can be accomplished using various iodinating agents. chim.it

The reactivity of "this compound" is expected to be dictated by the two different halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C3 position, leaving the C7-bromo substituent intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the synthesis of complex, unsymmetrically substituted indazoles.

Data Tables

Table 1: Physicochemical Properties of Related Indazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceReference
5-Bromo-3-iodo-1H-indazoleC₇H₄BrIN₂322.93Pale yellow solid nih.gov
7-Bromo-4-chloro-1H-indazol-3-amineC₇H₅BrClN₃246.49- chemrxiv.orgresearchgate.netchemrxiv.org
7-Iodo-1H-indazoleC₇H₅IN₂244.03- researchgate.net
3-Bromo-7-iodo-1H-indazoleC₇H₄BrIN₂322.93- researchgate.net

Table 2: Spectroscopic Data of a Related Dihalogenated Indazole

Data for 5-Bromo-3-iodo-1H-indazole

Spectroscopic TechniqueKey Signals/CharacteristicsReference
Infrared (IR)3124 cm⁻¹ (N-H stretching) nih.gov
¹H NMRDue to low solubility and complex splitting patterns, detailed assignment is often challenging without advanced techniques.-
¹³C NMRSignals corresponding to the halogenated and non-halogenated carbons of the indazole core.-
Mass Spectrometry (HRMS)Calculated for C₇H₄BrIN₂: 322.93. Found: Consistent with the calculated value.-

Table 3: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Indazole SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, Microwave5-Nitro-3-vinyl-1H-indazole87 nih.gov
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boronic acidPdCl₂(PPh₃)₂, K₂CO₃, DMFN-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamideGood nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrIN2O

Molecular Weight

352.95 g/mol

IUPAC Name

7-bromo-3-iodo-4-methoxy-2H-indazole

InChI

InChI=1S/C8H6BrIN2O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H,11,12)

InChI Key

HGMBYURTIWGUBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NNC(=C12)I)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 3 Iodo 4 Methoxy 1h Indazole and Analogous Derivatives

De Novo Synthetic Approaches to the Indazole Ring System

Cyclization Strategies for Benzene-Pyrazole Annulation

The annulation of a pyrazole (B372694) ring onto a benzene (B151609) core is a cornerstone of indazole synthesis. Various cyclization strategies have been developed, often relying on the reaction of ortho-substituted benzene derivatives.

One prominent method is the Cadogan reductive cyclization . This reaction typically involves the deoxygenation of ortho-nitrobenzylidene derivatives, such as o-nitrobenzaldimines, using a phosphine (B1218219) reagent like tri-n-butylphosphine or triphenylphosphine. organic-chemistry.org The process proceeds through the condensation of an ortho-nitrobenzaldehyde with an amine, followed by the reductive cyclization to form the 2H-indazole ring system. organic-chemistry.org This one-pot method is valued for its operational simplicity and mild conditions. organic-chemistry.org

Another classical approach is the Japp–Klingemann reaction . This reaction can be adapted for indazole synthesis by reacting aryl diazonium salts with β-keto esters. The resulting hydrazone intermediate can then undergo cyclization to form the indazole core. nih.gov This method provides a versatile entry to various indazole derivatives.

Intramolecular Ullmann condensation represents another powerful tool. For instance, a hydrazone formed from an ortho-halobenzaldehyde and a hydrazine (B178648) can undergo a copper-catalyzed intramolecular N-arylation to yield the 1H-indazole product. thieme-connect.com This strategy is particularly useful for creating densely functionalized indazoles and can be scaled up effectively. thieme-connect.com

Cyclization StrategyKey PrecursorsTypical Reagents/ConditionsProduct TypeRef
Cadogan Reductive Cyclizationo-nitrobenzaldehydes, aminesTri-n-butylphosphine, i-PrOH, 80°C2H-Indazoles organic-chemistry.org
Japp-Klingemann ReactionAryl diazonium salts, β-keto estersBase, followed by acid/heat for cyclization1H-Indazoles nih.gov
Intramolecular Ullmann Condensationo-halobenzaldehydes, hydrazinesCopper catalyst, base1H-Indazoles thieme-connect.com

Formation of Nitrogen-Nitrogen Bonds in Indazole Precursors

The construction of the N-N bond is the defining step in the formation of the pyrazole ring of indazole. Methodologies for N-N bond formation can be broadly classified as reductive or oxidative.

Reductive cyclizations are common, often starting from nitro-aromatic compounds. The Cadogan reaction, for example, involves the reductive cyclization of an ortho-nitro group in proximity to an imine, where a phosphorus reagent facilitates the deoxygenation and subsequent N-N bond formation. nih.gov This approach is a classic example of building the N-N bond during the final ring-closing step.

Alternatively, oxidative cyclization methods offer a complementary approach. These strategies typically start with precursors where the nitrogen atoms are in a lower oxidation state, such as amines. For example, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can be achieved using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org This method involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org Metal-catalyzed reactions have also emerged as powerful tools. Copper-mediated N-N bond formation using oxygen as the oxidant has been reported for the cyclization of ketimines derived from o-aminobenzonitriles. nih.gov

Investigations into Regioselective Indazole Ring Closure

The regioselectivity of indazole ring closure is a critical consideration, particularly when synthesizing N-substituted indazoles. The choice of synthetic route can dictate whether the N-1 or N-2 isomer is formed. For instance, reacting an ortho-haloaryl carbonyl compound with an N-alkyl or N-aryl hydrazine typically leads to the regioselective formation of N-1 substituted 1H-indazoles. beilstein-journals.orgnih.gov

In contrast, the Cadogan cyclization of ortho-imino-nitrobenzene substrates generally affords substituted 2H-indazoles. organic-chemistry.org The regiochemical outcome is often influenced by the nature of the precursors and the reaction mechanism. Thermodynamic and kinetic factors also play a crucial role. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This stability can be exploited in reactions that allow for equilibration, favoring the formation of the N-1 substituted product. nih.gov

Targeted Functionalization and Orthogonal Halogenation

For a molecule like 7-bromo-3-iodo-4-methoxy-1H-indazole, direct functionalization of a pre-formed indazole ring is a common and powerful strategy. This approach relies on the inherent reactivity patterns of the indazole nucleus and the development of regioselective halogenation methods. Orthogonal halogenation, where bromine and iodine are introduced selectively at different positions, is key.

Selective Bromination at the C-7 Position of Indazole Substrates

The C-7 position of the indazole ring can be selectively brominated under specific conditions. Direct C-H functionalization is an attractive strategy, avoiding the need for pre-functionalized substrates. Research has shown that a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF at elevated temperatures. rsc.org The presence of a directing group at the C-4 position can enhance the selectivity for the C-7 position. rsc.org

Computational studies often accompany these synthetic efforts to understand the reactivity of the different positions on the indazole ring, confirming that the C-7 position can be made susceptible to electrophilic attack. rsc.org While other positions like C-3 and C-5 are also reactive, careful selection of the brominating agent and reaction conditions allows for the desired C-7 selectivity. rsc.orgnih.gov It has been noted that in some cases, a mixture of di-halogenated products can form, but conditions can be optimized to favor mono-bromination at the desired position. rsc.orgnih.gov

Substrate TypeBrominating AgentConditionsSelectivityRef
4-Sulfonamido-1H-indazolesN-Bromosuccinimide (NBS)DMF, 80 °CC-7 rsc.org
2-Phenyl-2H-indazoleN-Bromosuccinimide (NBS)EtOH, 50 °CC-3 rsc.org
1H-IndazoleDibromohydantoinUltrasound-assistedC-3 researchgate.net

Regioselective Iodination Strategies for Indazole Derivatives

Following bromination, the introduction of an iodine atom at a different position requires a distinct and regioselective iodination method. The C-3 position of the indazole ring is known to be susceptible to electrophilic substitution.

A common and effective method for the C-3 iodination of indazoles involves treatment with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like DMF or dioxane. chim.it This method has been successfully applied to various indazole derivatives, including those already bearing other halogen substituents, to produce 3-iodoindazoles in good yields. chim.it The use of N-iodosuccinimide (NIS) is another viable option for the iodination of heterocycles, although its success can be substrate-dependent. rsc.org The versatility of the resulting aryl iodides makes them valuable intermediates for further synthetic transformations, such as cross-coupling reactions. researchgate.netrsc.org

For the synthesis of the target molecule, a plausible route would involve starting with a 4-methoxy-1H-indazole, performing a selective bromination at the C-7 position, and subsequently carrying out a regioselective iodination at the C-3 position.

Sequential vs. Concurrent Halogenation Methods for Dihalogenated Indazoles

The synthesis of dihalogenated indazoles, such as the 7-bromo-3-iodo scaffold, typically relies on regioselective halogenation strategies. The introduction of two different halogen atoms onto the indazole ring is generally achieved through sequential, rather than concurrent, methods. This stepwise approach is necessary to control the precise location of each halogen.

Research into the metal-free halogenation of 2H-indazoles has shown that poly-halogenations can be achieved by carefully tuning reaction conditions. guidechem.com Experimental evidence indicates that dihalogenation occurs sequentially, with the mono-halogenated product forming first before a second halogen is introduced. masterorganicchemistry.com For instance, when a mono-brominated indazole is used as the starting material and treated with N-bromosuccinimide (NBS), the corresponding di-brominated product is generated. masterorganicchemistry.com

This principle is extended to the synthesis of hetero-dihalogenated indazoles. A "one-pot, two-step" method can be employed where the indazole is first treated with one halogenating agent, followed by the introduction of a second, different agent. guidechem.com This allows for the controlled synthesis of compounds like 3-bromo-7-chloro-2H-indazoles or 3-chloro-7-bromo-2H-indazoles. guidechem.com The order of addition and the relative reactivity of the halogenating agents (e.g., NBS being more reactive than N-chlorosuccinimide, NCS) influence the outcome and yield of these sequential processes. masterorganicchemistry.com

Table 1: Examples of Sequential Halogenation in 2H-Indazoles

ProductHalogenation SequenceReagentsYield
3-Bromo-7-chloro-2H-indazolesBromination then Chlorination1. NBS 2. NCSModerate
3-Chloro-7-bromo-2H-indazolesChlorination then Bromination1. NCS 2. NBS65-74%

This table summarizes the outcomes of sequential halogenation strategies for producing hetero-dihalogenated indazoles, based on experimental findings. guidechem.com

Directed Methoxy (B1213986) Group Installation and Transformation

The installation of a methoxy group at a specific position on the indazole ring, such as the C4-position in this compound, is most commonly achieved by using a precursor that already contains the methoxy group at the desired location. The regiochemistry is thus "directed" by the selection of the starting material.

A common strategy involves the cyclization of a substituted aniline (B41778). For example, the synthesis of 7-bromo-5-methoxy-1H-indazole begins with 4-methoxy-2-methyl aniline. researchgate.net This precursor is first brominated to form 2-bromo-4-methoxy-6-methyl aniline, which then undergoes diazotization and cyclization to yield the final methoxylated indazole product. researchgate.net In this case, the position of the methoxy group on the final indazole is predetermined by its location on the initial aniline ring.

The underlying principle governing the synthesis of these precursors is rooted in the directing effects of substituents in electrophilic aromatic substitution. The methoxy group (-OCH3) is a well-known ortho, para-director, meaning it activates the positions ortho and para to it on the benzene ring, guiding the placement of other incoming groups like nitro or halogen functions during the synthesis of the starting materials. researchgate.net

Advanced Synthetic Techniques

The construction and subsequent functionalization of the indazole scaffold have been significantly advanced by the application of transition metal catalysis. These methods offer high efficiency, selectivity, and functional group tolerance, avoiding the harsh conditions often required by traditional multi-step syntheses. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of halogenated indazoles. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is particularly efficient for creating C(sp²)–C(sp²) bonds. nih.gov

This methodology has been successfully applied to 7-bromo-4-substituted-1H-indazoles. nih.gov In a typical sequence, a 4-substituted 1H-indazole undergoes regioselective bromination at the C7 position. The resulting 7-bromoindazole then serves as a substrate for a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C7 position, yielding a library of new arylated indazoles in moderate to good yields. nih.gov The process generally involves a palladium (0) to palladium (II) catalytic cycle, where an aryl halide undergoes oxidative addition to a Pd(0) complex to form a Pd(II) intermediate. beilstein-journals.org

Table 2: Overview of Palladium-Catalyzed Reactions on Indazoles

Reaction TypeSubstratesCatalyst System ExampleBond Formed
Suzuki-Miyaura7-Bromo-1H-indazoles, Arylboronic acidsPd(OAc)₂, CsFC-C
C7 Arylation4-Substituted-1H-indazoles, ArenesPd(OAc)₂, Phenanthroline, Ag₂CO₃C-C
C-N CouplingN-substituted 4-bromo-7-azaindoles, AminesPd₂(dba)₃, Xantphos, Cs₂CO₃C-N

This table highlights various palladium-catalyzed cross-coupling reactions used for the functionalization of indazole and azaindole cores. nih.govthieme-connect.denih.gov

Copper-catalyzed reactions provide an economical and efficient alternative for constructing the indazole ring and its derivatives. These methods are particularly effective for forming C-N bonds. semanticscholar.org An intramolecular C-N bond formation can be achieved from 2-chloro-benzoic acid-N'-aryl hydrazides using a catalytic amount of cuprous (I) iodide (CuI) and L-proline, leading to 1-substituted indazol-3-ones under mild conditions. semanticscholar.org

Copper catalysis also enables the synthesis of highly substituted imidazoles via oxidative C-H functionalization, demonstrating its utility in building related heterocyclic systems from readily available materials. nih.gov Furthermore, a novel copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes has been developed to synthesize 3-alkenyl-2H-indazoles. researchgate.net This reaction proceeds in a single step through C-N bond formation and a subsequent 1,2-hydride shift, offering a more efficient route compared to previous methods. researchgate.net

Table 3: Examples of Copper-Mediated Indazole Synthesis

Reaction TypeStarting MaterialsCatalyst System ExampleProduct Type
Intramolecular C-N Cyclization2-Chloro-benzoic acid-N'-aryl hydrazidesCuI, L-proline1-Substituted indazol-3-ones
Intramolecular Hydroamination2-AlkynylazobenzenesCopper catalyst3-Alkenyl-2H-indazoles
Oxidative C-H FunctionalizationBenzylamine, β-enamino estersCuI, Iodine, t-BuOOHHighly substituted imidazoles

This table summarizes key copper-mediated synthetic routes toward indazole and related heterocyclic structures. researchgate.netsemanticscholar.orgnih.gov

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for synthesizing substituted indazoles. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-N bonds.

One prominent example is the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. The reaction proceeds via a [4+1] annulation, initiated by the directed addition of an azobenzene (B91143) C-H bond across the aldehyde. This is followed by cyclization and aromatization to form the indazole product. This method is highly efficient and compatible with a wide range of functional groups. Similarly, rhodium(III)-catalyzed C-H activation has been used in the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to construct complex spirocyclic indazole derivatives. researchgate.net These processes highlight the versatility of rhodium catalysis in building diverse and complex indazole-based architectures through direct C-H functionalization. organic-chemistry.org

Table 4: Rhodium-Catalyzed C-H Activation for Indazole Synthesis

Reaction TypeStarting MaterialsCatalyst System ExampleKey Process
[4+1] AnnulationAzobenzenes, AldehydesRh(III) complexC-H bond addition and cyclative capture
[4+1] SpiroannulationN-aryl phthalazine-diones, Diazo compoundsRh(III) complexC-H activation and carbene insertion
Sequential C-H/N-H ActivationHydrazines, 1-Alkynylcyclobutanols[Cp*RhCl₂]₂, AgSbF₆/Zn(OAc)₂Hydrazine-directed C-H functionalization

This table provides an overview of different rhodium-catalyzed C-H activation strategies for the synthesis of functionalized indazoles. researchgate.netorganic-chemistry.org

Electrochemical Synthesis Strategies for Indazole Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and improving reaction control. scilit.com

Anodic oxidation can facilitate intramolecular N-H/C-H cyclization to form the indazole ring. While specific examples detailing the synthesis of this compound via this method are not prevalent, the principle involves the electrochemical oxidation of a suitably substituted hydrazone. For instance, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be effective for constructing a variety of 3-substituted 1H-indazoles. nih.gov This process is believed to proceed through a single electron transfer (SET) mechanism, generating a nitrogen-centered radical that subsequently attacks an aromatic C-H bond to form the indazole ring. nih.gov

Cyclic voltammetry studies have been employed to understand the oxidation potentials required for these transformations, indicating that the process is indeed an oxidative cyclization. acs.org The electrochemical synthesis of 1H-indazole N-oxides has also been described, where the outcome is dependent on the cathode material. nih.gov

Paired electrolysis, where simultaneous oxidation and reduction reactions occur at the anode and cathode respectively, represents a highly efficient electrosynthetic strategy. researchgate.net This approach has been utilized in the synthesis of 1H-indazole N-oxides. The selective synthesis of these N-oxides or their deoxygenation to 1H-indazoles can be controlled by the choice of cathode material. nih.gov Using a reticulated vitreous carbon cathode selectively yields the N-oxides, while a zinc cathode leads to the deoxygenated indazoles through cathodic cleavage of the N-O bond. nih.gov Mechanistic studies, including electron paramagnetic resonance (EPR) spectroscopy, suggest the involvement of radical intermediates, specifically iminoxyl radicals, in these electrochemical pathways. nih.govresearchgate.net

Electrochemical methods have also been developed for the direct halogenation of indazoles. An environmentally friendly method for the halogenation of 2H-indazoles using sodium halides (NaCl, NaBr) has been reported, which proceeds without the need for metal catalysts or chemical oxidants in an undivided cell. scilit.com This highlights the potential for direct electrochemical introduction of bromo- and iodo-substituents onto a pre-formed methoxy-indazole core.

Photochemical Transformations in Indazole Synthesis

Photochemistry offers unique pathways for the synthesis and modification of heterocyclic compounds under mild conditions.

Visible-light-driven photocyclization of aryl azides provides a metal- and additive-free method for the synthesis of 2H-indazole-3-carboxamides. rsc.org This reaction proceeds via an intramolecular N-N bond formation and demonstrates good substrate scope. rsc.org Another notable photochemical transformation is the conversion of indazoles into benzimidazoles, which occurs through excited-state tautomerization and rearrangement. researchgate.net This process is sensitive to the substitution pattern on the indazole ring. researchgate.net

Photochemical methods can also be employed for cyclization reactions to form the indazole nucleus. For instance, the photochemical cyclization of o-nitrophenylimines can lead to the formation of indazolone derivatives. researchgate.net Furthermore, direct photo-induced reductive Heck-type cyclizations of N-benzoylindoles have been developed for the synthesis of polycyclic indolinyl compounds, proceeding through radical intermediates generated by photo-induced electron transfer. nih.gov

ReactantsProductConditionsYieldReference
Aryl azides2H-Indazole-3-carboxamidesVisible light, catalyst- and additive-freeModerate to excellent rsc.org
3-Me-indazole2-Me-benzimidazole300 nm irradiation, room temperatureHigh researchgate.net
o-NitrophenyliminesNitroso species/AmideContinuous flow, 365 nm LEDs, trifluoroethanolHigh throughput researchgate.net
N-BenzoylindolesPolycyclic indolinyl compoundsUVA/blue LEDs, DIPEA50-88% nih.gov

Microwave-Assisted Synthesis Optimization for Indazole Derivatives

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. nih.govjchr.org

This technology has been successfully applied to various reactions for the synthesis and functionalization of indazoles. For example, microwave irradiation significantly reduces reaction times in the synthesis of indazole derivatives from ortho-chlorobenzaldehyde and hydrazine hydrate. jchr.org

Microwave heating has been particularly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents onto the indazole scaffold. researchgate.netresearchgate.net The Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles with various boronic acids has been optimized under microwave irradiation, achieving good yields in short reaction times. researchgate.netresearchgate.net

ReactionSubstratesCatalyst/ReagentsConditionsYieldReference
Indazole Synthesiso-Chlorobenzaldehyde, Hydrazine hydrateDistilled waterMicrowave irradiationFast and efficient jchr.org
Suzuki-Miyaura Coupling3-Bromoindazoles, Boronic acidsPd(PPh3)4, Cs2CO31,4-dioxane/EtOH/H2O, 140 °C, MWGood researchgate.netresearchgate.net
Suzuki-Miyaura Coupling7-Bromo-4-sulfonamido-1H-indazoles, Aryl boronic acidsPd(dppf)Cl2, K2CO3Dioxane/H2O, 120 °C, MWNot specified nih.gov

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry offers several advantages over batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netvapourtec.comacs.org This technology is increasingly being applied to the synthesis of heterocyclic compounds like indazoles.

A general and versatile route for the one-step synthesis of substituted indazoles has been developed using a flow reactor. researchgate.netvapourtec.comacs.org This approach allows for the rapid synthesis of multigram quantities of pharmaceutically interesting fragments on demand. researchgate.netvapourtec.comacs.org For example, the thermal synthesis of N-substituted indazoles from nitroaromatic imines via the Cadogan reaction has been successfully translated from batch to a continuous-flow process, resulting in improved yields and shorter reaction times for several derivatives. mdpi.com

The use of flow reactors facilitates the screening of multiple catalysts and reaction parameters, allowing for rapid optimization. researchgate.net This is particularly advantageous for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation.

ReactionSubstratesConditionsYieldReference
Cadogan ReactionNitroaromatic iminesTriethyl phosphite, 150 °C, 1 h residence time69-80% mdpi.com

Chemo- and Regioselective Control in Multi-substituted Indazole Synthesis

The synthesis of a specific isomer of a multi-substituted indazole like this compound hinges on achieving high chemo- and regioselectivity. The substitution pattern on the indazole ring is known to significantly influence the outcome of further functionalization.

For instance, in the N-alkylation of the 1H-indazole scaffold, the position of substituents can direct the alkylation to either the N-1 or N-2 position. A comprehensive study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that highly selective N1- and N2-alkylations could be achieved by careful choice of reagents, with density functional theory (DFT) calculations providing mechanistic insights into the observed selectivity.

Metal-free regioselective halogenation of 2H-indazoles has been achieved, allowing for the synthesis of mono-, poly-, and hetero-halogenated products by fine-tuning the reaction conditions. rsc.org This demonstrates the feasibility of selectively introducing halogen atoms at specific positions on the indazole ring. For example, the reaction of 2-phenyl-2H-indazole with NBS can be controlled to yield the mono-brominated product in high yield. rsc.org

Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been shown to be effective for the regioselective arylation of indazoles. For example, a regioselective C7 bromination of 4-substituted NH-free indazoles followed by a Suzuki-Miyaura coupling allows for the introduction of an aryl group specifically at the C7 position. nih.gov

The development of one-pot condensation-Cadogan reductive cyclization provides a mild and efficient method for the regioselective synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates. organic-chemistry.org This method is compatible with a wide range of electronically diverse starting materials. organic-chemistry.org

Steric and Electronic Influences on Substitution Patterns

The substitution pattern on the indazole ring is profoundly influenced by the electronic nature and steric bulk of the substituents already present on the bicyclic system. These factors dictate the nucleophilicity of the N-1 and N-2 positions and the accessibility of various sites for electrophilic attack.

Electronic Effects: The distribution of electron density in the indazole ring is a key determinant of reactivity. The N-1 position is part of a benzenoid system in the 1H-tautomer, which is generally more thermodynamically stable than the quinonoid 2H-tautomer. nih.govbeilstein-journals.orgnih.gov The relative nucleophilicity of the two nitrogen atoms is sensitive to the electronic properties of substituents on the benzene ring.

Steric Effects: Steric hindrance plays a critical role, especially from substituents located at positions flanking the reactive nitrogens, namely C-7 and C-3. A bulky substituent at the C-7 position can impede the approach of an electrophile to the N-1 position, thus sterically favoring substitution at the more accessible N-2 position. nih.gov While a bromo group is not exceptionally large, its presence at C-7 can still exert a steric influence that contributes to directing incoming groups away from N-1. Similarly, substituents at the C-3 position can influence the N-1/N-2 ratio, with larger groups potentially disfavoring N-2 substitution due to steric clash. wuxibiology.com

Control of N-1 vs. N-2 Regioselectivity in Indazole Functionalization

Achieving regioselective functionalization of either the N-1 or N-2 position is a pivotal challenge in the synthesis of indazole-based compounds. Research has demonstrated that the outcome of such reactions can be effectively controlled by carefully selecting the reaction conditions, including the base, solvent, and the nature of the electrophile or reaction type. d-nb.info Generally, direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org

The choice of base and solvent system is crucial for directing regioselectivity. Studies have consistently shown that the combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) strongly favors the formation of the N-1 alkylated product. beilstein-journals.orgresearchgate.netnih.gov This high N-1 selectivity is often attributed to the formation of a sodium-chelated intermediate where the Na⁺ cation coordinates with the N-2 atom and an electron-rich atom in a C-3 substituent, sterically directing the electrophile to the N-1 position. nih.govbeilstein-journals.orgbeilstein-journals.org In contrast, using conditions such as potassium carbonate in dimethylformamide (DMF) often leads to poor selectivity, yielding mixtures of N-1 and N-2 isomers. nih.govbeilstein-journals.org

BaseSolventN-1 : N-2 RatioReference
NaHTHF>99 : 1 beilstein-journals.orgnih.gov
K₂CO₃DMF1 : 1.1 nih.gov
Cs₂CO₃Dioxane96% Yield (N-1) beilstein-journals.orgbeilstein-journals.org
NaHMDSTHFN-1 favored beilstein-journals.org
NaHMDSDMSON-2 favored beilstein-journals.org

The type of reaction employed for functionalization also has a profound impact on the regiochemical outcome. While standard alkylations with alkyl halides can be directed towards N-1 using the NaH/THF system, alternative reactions like the Mitsunobu reaction provide a reliable route to N-2 substituted indazoles. nih.govbeilstein-journals.orgd-nb.info The Mitsunobu reaction, which typically involves an alcohol, a phosphine (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD), has been shown to exhibit a strong preference for N-2 alkylation. nih.govbeilstein-journals.orgbeilstein-journals.org This selectivity is explained by density functional theory (DFT) calculations, which suggest that non-covalent interactions in the transition state drive the formation of the N-2 product. nih.govbeilstein-journals.org

The distinction between thermodynamic and kinetic control is also relevant. The N-1 substituted indazole is typically the thermodynamically more stable isomer. nih.gov Under certain conditions, it is possible for an initially formed N-2 product (the kinetic product) to isomerize to the more stable N-1 regioisomer. nih.govd-nb.info

Reaction TypeConditionsPredominant IsomerReference
Alkylation (Alkyl Bromide)NaH, THFN-1 (>99%) beilstein-journals.orgnih.gov
Mitsunobu ReactionPPh₃, DEAD, THFN-2 beilstein-journals.orgd-nb.infobeilstein-journals.org
Acylation (Acid Anhydride)ElectrochemicalN-1 organic-chemistry.org

By leveraging this detailed understanding of steric and electronic influences and the careful manipulation of reaction conditions, chemists can achieve a high degree of control over the functionalization of the indazole scaffold, enabling the targeted synthesis of specific N-1 or N-2 substituted derivatives.

Reactivity Profiles and Mechanistic Investigations of 7 Bromo 3 Iodo 4 Methoxy 1h Indazole

Functional Group Interconversions at Halogenated Positions (C-7, C-3)

The presence of two different halogen atoms at the C-3 and C-7 positions of the indazole ring provides an opportunity for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in various transformations, a difference that can be exploited to achieve regioselective modifications.

Nucleophilic Aromatic Substitution Reactions on Halogenated Indazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic systems. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org SNAr reactions require the aromatic ring to be activated by electron-withdrawing groups, which stabilize the negative charge of the intermediate. youtube.com

In the context of 7-bromo-3-iodo-4-methoxy-1H-indazole, the indazole ring system itself is inherently electron-deficient, which facilitates nucleophilic attack. The bromo and iodo substituents further enhance this effect through their inductive electron withdrawal. However, the 4-methoxy group is electron-donating via resonance, which would tend to deactivate the ring towards nucleophilic attack, particularly at the adjacent C-3 position.

The regioselectivity of a potential SNAr reaction would be dictated by two main factors:

Leaving Group Ability : Iodide is a better leaving group than bromide.

Stability of the Meisenheimer Complex : Nucleophilic attack at either C-3 or C-7 would lead to the formation of a negatively charged intermediate. The relative stability of these intermediates determines the preferred site of attack. The negative charge in the intermediate is stabilized by the electron-withdrawing nitro groups in compounds like 2,4,6-trinitrochlorobenzene. libretexts.org For this compound, the pyrazole (B372694) nitrogen atoms and the halogen substituents would contribute to stabilizing the anionic intermediate.

While SNAr reactions on indazoles are less common than cross-coupling reactions, the electronic setup of this molecule suggests that under forcing conditions with strong nucleophiles, substitution could be possible. The greater lability of the C-I bond might favor substitution at C-3, but the combined electron-withdrawing effect of the C-7 bromine and the fused pyrazole ring could make the C-7 position susceptible to attack as well.

Cross-Coupling Reactivity at Aryl Halide Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, the differential reactivity of the C–I and C–Br bonds allows for selective and sequential functionalization. rsc.org The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and its rate typically follows the trend C–I > C–Br > C–Cl. nih.gov

This reactivity difference enables the selective coupling at the C-3 position (iodo) while leaving the C-7 position (bromo) intact. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve high yields for the mono-arylated, -alkenylated, or -alkynylated product at the C-3 position. The remaining bromide at C-7 can then be subjected to a second, distinct cross-coupling reaction under more stringent conditions to install a different substituent, leading to the synthesis of unsymmetrically disubstituted indazoles. researchgate.net

For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-3 iodo position using a standard palladium catalyst like Pd(PPh₃)₄ with a mild base. The subsequent coupling at the C-7 bromo position would require a more active catalyst system or higher temperatures. nih.govresearchgate.net This stepwise approach offers a robust strategy for building complex molecular architectures on the indazole scaffold.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Cross-Coupling on a 3-Iodo-7-Bromo-Indazole Scaffold
PositionCoupling PartnerCatalyst SystemBaseSolventTypical ConditionsSelectivity
C-3 (Iodo)ArB(OH)₂Pd(PPh₃)₄ (5-10 mol%)Na₂CO₃ or K₂CO₃DME/H₂O or Dioxane/H₂O80-100 °C, 4-12 hHigh for C-3
C-7 (Bromo)Ar'B(OH)₂PdCl₂(dppf) (5 mol%) or Pd₂(dba)₃ with a phosphine (B1218219) ligandCs₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene100-140 °C, 12-24 h (or microwave)Requires prior C-3 coupling; more forcing conditions

Halogen Dance and Rearrangement Studies

The halogen dance is a base-catalyzed rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org The reaction is driven by thermodynamics, proceeding towards the most stable carbanionic intermediate. wikipedia.org It typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the ring, initiating the migration process. wikipedia.org

For this compound, a halogen dance rearrangement is mechanistically plausible, although not commonly reported for this specific heterocyclic system. The reaction would likely be initiated by deprotonation at the most acidic site. Besides the N-H proton, C-H protons on the benzene (B151609) ring could potentially be abstracted by a sufficiently strong base. If a lithiated species is formed, an intramolecular or intermolecular halogen transfer could occur. Given that iodine is more prone to migration than bromine, one could hypothesize a scenario where the iodine atom at C-3 migrates to a different position on the ring if a more stable anion can be formed at that new location.

Factors influencing a potential halogen dance in this molecule include:

Base Strength and Type : A strong base like LDA or KDA would be required. researchgate.net

Temperature : These reactions are often performed at low temperatures (e.g., -78 °C) to control the reactivity. researchgate.net

Substituent Effects : The methoxy (B1213986) group at C-4 and the bromine at C-7 would influence the acidity of adjacent C-H protons and the stability of any resulting carbanions, thereby directing the rearrangement.

Without direct experimental evidence on this scaffold, the discussion remains theoretical. However, the possibility of such a rearrangement should be considered when treating this molecule with strong bases, as it could lead to unexpected isomeric products. clockss.orgnih.gov

Reactivity of the Indazole Nitrogen Atoms (N-1, N-2)

The indazole ring contains two nitrogen atoms which can exhibit both electrophilic and nucleophilic character depending on the tautomeric form and reaction conditions. The regioselectivity of reactions at these centers, such as alkylation and acylation, is a critical aspect of indazole chemistry.

Electrophilic vs. Nucleophilic Reactivity of Tautomeric Forms

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. nih.gov The position of this equilibrium can be influenced by substituents and the solvent environment. nih.gov

1H-Tautomer : In this form, the N-1 atom bears a proton and has characteristics of a pyrrole-type nitrogen, while the N-2 atom is a pyridine-type nitrogen with a lone pair of electrons available for reaction. Deprotonation of the N-1 proton generates the indazolyl anion, which is a potent nucleophile. The negative charge is delocalized over both nitrogen atoms, but reactions with electrophiles can occur at either N-1 or N-2.

2H-Tautomer : This less stable tautomer has the proton on N-2 and a lone pair on N-1. Its transient formation can influence the outcome of reactions.

Influence of Substituents on N-Alkylation and N-Acylation Regioselectivity

The reaction of the indazolyl anion with electrophiles like alkyl or acyl halides typically yields a mixture of N-1 and N-2 substituted products. beilstein-journals.org The ratio of these isomers is highly dependent on the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. nih.gov

Steric and Electronic Effects:

Steric Hindrance : Bulky substituents at the C-7 position sterically hinder the approach of electrophiles to the adjacent N-1 position, thereby favoring substitution at the more accessible N-2 position. The bromine atom at C-7 in this compound would exert such an effect.

Electronic Effects : Electron-withdrawing groups at the C-7 position have been shown to strongly favor the formation of the N-2 alkylated product. nih.govresearchgate.net This is attributed to the stabilization of the N-2 anionic center or the transition state leading to the N-2 product. The C-7 bromine atom, being electron-withdrawing, would therefore also electronically favor N-2 substitution.

Reaction Conditions: The choice of base and solvent can significantly alter the N-1/N-2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported to favor N-1 alkylation for many substituted indazoles, potentially through a mechanism involving coordination of the sodium cation. beilstein-journals.orgresearchgate.netnih.gov In contrast, conditions such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often lead to mixtures of isomers or favor the thermodynamically more stable N-1 product after equilibration. beilstein-journals.org

For N-acylation, the reaction is often regioselective for the N-1 position. This is sometimes explained by an initial kinetic attack at N-2, followed by a rapid acyl group migration to the thermodynamically more stable N-1 position. nih.gov

Table 2: General Directing Effects on N-Alkylation Regioselectivity of Substituted Indazoles
Substituent PositionSubstituent TypeFavored ProductRationale
C-3Bulky Alkyl (e.g., t-Butyl)N-2Steric hindrance at N-2 is less than at N-1
C-3Electron-withdrawing (e.g., -CO₂Me)N-1 (with NaH/THF)Possible chelation with Na⁺ involving N-2 and the substituent nih.gov
C-7Bulky / Electron-withdrawing (e.g., -NO₂, -Br)N-2Steric hindrance at N-1 and electronic stabilization nih.gov
General ConditionNaH in THFN-1Often kinetically favors N-1 product researchgate.net
General ConditionK₂CO₃ in DMFMixture / Thermodynamic (N-1)Often leads to equilibration favoring the more stable isomer beilstein-journals.org

For this compound, the presence of the C-7 bromo group is expected to be a strong directing group for N-2 functionalization due to both steric and electronic reasons. However, the specific outcome can be manipulated by a careful choice of reaction conditions.

Proton Transfer Dynamics and Tautomeric Equilibria in Indazole Systems

The indazole heterocycle is characterized by annular tautomerism, primarily existing in two forms: the 1H-indazole and the 2H-indazole. researchgate.net This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net In the case of this compound, the designation "1H" specifies the tautomeric form where the proton is attached to the nitrogen atom at position 1.

Theoretical and experimental studies have consistently shown that for the unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netresearchgate.net Calculations indicate that the 1H form is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This stability is generally attributed to the benzenoid character of the 1H-tautomer, in contrast to the quinonoid structure of the 2H-form. researchgate.net Consequently, the 1H-indazole is typically the most abundant tautomer in various phases. researchgate.net

The equilibrium between these tautomers is dynamic and can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the carbocyclic ring. While the 1H form is usually predominant, the specific substitution pattern of this compound, featuring both electron-withdrawing halogens and an electron-donating methoxy group, would modulate the electron density of the ring system and could subtly influence the tautomeric preference. Nevertheless, based on general principles, the 1H-tautomer is expected to be the major species at equilibrium.

Mechanistic Pathways of Indazole Reactions

The reactivity of the indazole core is diverse, allowing for functionalization through various mechanistic pathways. The specific substituents on this compound—a methoxy group at C4, a bromine at C7, and an iodine at C3—predefine its reactivity. The iodo group at C3, in particular, makes this position an excellent handle for transition-metal-catalyzed cross-coupling reactions. However, the indazole ring itself can undergo reactions through radical, concerted, or stepwise mechanisms, often involving distinct intermediates and subject to kinetic or thermodynamic control.

Radical reaction mechanisms are particularly relevant for the C-H functionalization of the indazole nucleus, especially at the C3 position of N-substituted 2H-indazoles. rsc.orgresearchgate.net Various transformations, including acylation, amination, nitration, and sulfonylation, have been reported to proceed via a radical pathway. researchgate.netchim.it For instance, the C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO, a process for which a plausible radical mechanism has been proposed based on control experiments and quantum chemical calculations. chim.it Similarly, the C3-acylation of 2H-indazoles can occur through the addition of an in-situ generated acyl radical. researchgate.net

While the C3 position of this compound is already substituted, C-H functionalization at other available positions on the benzene ring could potentially occur through radical pathways under specific conditions. The presence of the methoxy group might influence the regioselectivity of such radical attacks.

Chemical transformations can be broadly classified into concerted and stepwise reactions, distinguished by their mechanisms. Concerted reactions are single-step processes where bond breaking and bond forming occur simultaneously through a single transition state, without the formation of any reaction intermediates. differencebetween.compsiberg.comquora.com In contrast, stepwise reactions involve multiple steps and the formation of one or more reactive intermediates. differencebetween.compsiberg.comyoutube.com

In the context of indazole chemistry, many transition-metal-catalyzed reactions, such as C-H activation, are classic examples of stepwise processes. nih.gov These reactions often involve a sequence of distinct steps, such as coordination of the catalyst, C-H bond activation to form a metallacyclic intermediate, migratory insertion, and reductive elimination. nih.gov For example, the rhodium(III)-catalyzed synthesis of indazoles involves the formation of a rhodacycle intermediate. nih.gov

Conversely, certain pericyclic reactions, if applicable to the indazole system, would be expected to follow a concerted mechanism. The distinction between these pathways is crucial as it determines the reaction's stereochemistry and the potential for intermediate trapping or rearrangement. Elucidating the operative mechanism often requires a combination of kinetic studies, isotopic labeling, and computational analysis. diva-portal.org

Reactive intermediates are central to the stepwise transformations of indazoles. In transition-metal-catalyzed C-H functionalization, organometallic intermediates play a pivotal role. For example, the synthesis of 1H-indazoles via Rh(III)/Cu(II)-catalyzed C-H activation proceeds through a rhodacycle intermediate generated from the coordination of the substrate to the catalyst. nih.gov

Beyond organometallic species, radical intermediates are key in reactions like C3-nitration and acylation of the indazole ring. researchgate.netchim.it Furthermore, functionalized indazoles themselves are valuable intermediates in multi-step syntheses of complex molecules. A structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a crucial heterocyclic fragment in the synthesis of Lenacapavir, a potent inhibitor for the treatment of HIV-1 infections. chemrxiv.orgnih.govresearchgate.net This highlights the significance of substituted indazoles like this compound as potential building blocks in medicinal chemistry.

The principles of kinetic versus thermodynamic control dictate the product distribution in reactions with competing pathways. wikipedia.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products; the product that forms fastest (via the lowest activation energy pathway) will predominate. libretexts.orglibretexts.orgopenstax.org This is often favored at lower temperatures where reactions are irreversible. libretexts.org Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative thermodynamic stability of the products. libretexts.orglibretexts.org This scenario is common at higher temperatures, where the reaction becomes reversible, allowing equilibrium to be established and favoring the most stable product. wikipedia.orgopenstax.org

The tautomeric equilibrium in indazole systems is an excellent example of thermodynamic control. The 1H-indazole is the major tautomer because it is thermodynamically more stable than the 2H-indazole. researchgate.netnih.gov Another relevant example is the N-alkylation of indazoles, which can produce a mixture of N1 and N2 isomers. The ratio of these isomers can be manipulated by the reaction conditions. Similarly, in the reaction of indazoles with formaldehyde, the 1-substituted isomer was found to be about 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, representing the thermodynamic product. nih.gov Understanding these control elements is essential for selectively synthesizing a desired isomer or product in reactions involving the this compound scaffold.

C-H Functionalization Studies on Substituted Indazoles

Direct C-H functionalization is a powerful strategy for the late-stage modification of heterocyclic scaffolds like indazole, offering an atom-economical alternative to traditional cross-coupling methods. researchgate.net Research has established various protocols for the regioselective functionalization of the indazole ring system, primarily targeting the C3 position or the ortho-position of an N-aryl substituent. rsc.org

These transformations can be broadly categorized into transition-metal-catalyzed processes and radical-mediated reactions. rsc.org Rhodium(III) catalysts, for instance, have been effectively used for the ortho-C-H functionalization of 2-aryl-2H-indazoles. researchgate.netacs.org Palladium catalysis has also been employed for C3-functionalization via an isocyanide insertion strategy. acs.org Metal-free, radical-based methods have proven effective for introducing various functional groups at the C3 position, including acyl, amino, and sulfonyl moieties. researchgate.net

The specific reactivity of this compound in C-H functionalization reactions would be directed by its existing substitution pattern. The electron-donating 4-methoxy group would activate the benzene ring towards electrophilic attack, while the bulky halogens at positions 3 and 7 would provide steric hindrance. C-H activation could potentially be directed to the C5 or C6 positions, depending on the specific catalytic system and directing group strategy employed.

The table below summarizes representative C-H functionalization methods developed for the indazole scaffold.

Functionalization TypePositionMethodologyKey ReagentsMechanistic PathwayReference
Acylation / BenzoylationC3Transition-metal-free, oxidative C-H/C-H cross-couplingAldehydes, Benzyl alcoholsRadical researchgate.net
AminationC3Metal-free, electrochemical-Radical researchgate.net
Acylmethylationortho- of N-phenylChelation-assisted C-H activationCpRh(III), Sulfoxonium ylidesStepwise (Organometallic) researchgate.net
Arylation (of azobenzenes)-Rhodium(III)-catalyzed C-H bond addition(CpRhCl2)2, AldehydesStepwise (Organometallic) acs.org
NitrationC3Metal-assisted oxidationFe(NO3)3, TEMPORadical chim.it
Benzoxazinoindazoles SynthesisC3Palladium(II)-catalyzed isocyanide insertionPd(OAc)2, IsocyanideStepwise (Organometallic) acs.org

C-3 Functionalization Methodologies

The iodine atom at the C-3 position of the indazole ring is the most reactive site for substitution, largely due to the relative weakness of the C–I bond compared to the C–Br bond. This feature makes it an ideal handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura and Sonogashira couplings are particularly effective for the C-3 functionalization of 3-iodoindazoles. thieme-connect.demdpi.com

The Suzuki-Miyaura reaction is a robust method for forming new carbon-carbon bonds by coupling the 3-iodoindazole with an organoboron reagent, such as an aryl or vinyl boronic acid. mdpi.com These reactions are typically performed in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. thieme-connect.de Studies on analogous 3-iodoindazoles have shown that the reaction proceeds efficiently, even without protection of the N-H group of the indazole ring. nih.govresearchgate.net Microwave irradiation has been successfully employed to accelerate these transformations. nih.govresearchgate.net

Another powerful tool for C-3 functionalization is the Sonogashira coupling, which creates a C(sp²)-C(sp) bond between the 3-iodoindazole and a terminal alkyne. thieme-connect.de This reaction is characteristically catalyzed by a dual system comprising a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. thieme-connect.deorganic-chemistry.org The selectivity of the Sonogashira reaction at the C-3 iodo position over other halogen substituents is well-established, allowing for precise molecular construction. thieme-connect.de

Reaction TypeCoupling PartnerTypical Catalyst(s)BaseSolventBond Formed
Suzuki-Miyaura CouplingAr-B(OH)₂ or R-B(pin)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Na₂CO₃ or Cs₂CO₃DMF or Dioxane/H₂OC₃-Aryl / C₃-Vinyl
Sonogashira CouplingR-C≡C-HPdCl₂(PPh₃)₂, CuIEt₃N or DiisopropylamineDMF or THFC₃-Alkynyl

Remote C-H Activation and Functionalization (e.g., C-7)

While the C-3 position is readily functionalized via its iodo substituent, the C-7 position offers another strategic point for molecular elaboration. In the title compound, this position is already functionalized with a bromine atom. This C-7 bromo group can participate in its own set of palladium-catalyzed cross-coupling reactions, typically under more forcing conditions than those required for the C-3 iodo group.

Research on related 4-substituted-1H-indazoles has demonstrated that a pre-existing C-7 bromo group can be successfully employed in Suzuki-Miyaura reactions to introduce aryl and heteroaryl moieties. nih.govrsc.org These transformations often utilize palladium catalysts such as Pd(PPh₃)₄ in mixed solvent systems and require a base like cesium carbonate (Cs₂CO₃) to proceed effectively. nih.govsemanticscholar.org This differential reactivity between the C-3 iodide and C-7 bromide allows for a sequential coupling strategy, where the C-3 position is functionalized first, followed by a subsequent reaction at the C-7 position.

The introduction of the bromine atom at the C-7 position often relies on remote C-H activation and functionalization. Direct and regioselective C-7 bromination of 4-substituted NH-free indazoles has been achieved using electrophilic brominating agents like N-Bromosuccinimide (NBS). nih.govrsc.org This approach avoids the need for protecting groups on the indazole nitrogen. In contrast, other C-H functionalization strategies, such as those involving directed ortho-metalation with organolithium reagents, have proven challenging for the C-7 position of some indazole systems, sometimes resulting in complex product mixtures. nih.gov

Reaction TypeSubstrateReagentTypical CatalystBaseSolventProduct
Suzuki-Miyaura Coupling7-Bromo-1H-indazole derivativeAr-B(OH)₂Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O7-Aryl-1H-indazole
C-H Bromination4-Substituted-1H-indazoleNBS--DMF7-Bromo-4-substituted-1H-indazole

Advanced Spectroscopic Techniques for Structural Elucidation of Substituted Indazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like 7-bromo-3-iodo-4-methoxy-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive analysis.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to display distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, iodo, and methoxy groups) and the indazole ring system. The aromatic region would likely show two doublets corresponding to the H-5 and H-6 protons, with their coupling constant revealing their ortho relationship. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the indazole ring would present as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bearing the iodo group (C-3) would be expected at a relatively upfield position compared to an unsubstituted carbon, while the carbon attached to the methoxy group (C-4) would be shifted downfield. The carbon atoms bearing bromine (C-7) and the methoxy group's methyl carbon would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-57.0 - 7.5d
H-66.8 - 7.2d
OCH₃3.8 - 4.0s
NH10.0 - 13.0br s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-380 - 90
C-3a135 - 145
C-4150 - 160
C-5110 - 120
C-6115 - 125
C-7100 - 110
C-7a140 - 150
OCH₃55 - 65

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms, which is essential for the definitive structural confirmation of this compound.

COSY is a homonuclear correlation experiment that reveals proton-proton couplings within a molecule. In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the H-5 and H-6 protons, confirming their adjacent (ortho) relationship on the benzene (B151609) ring portion of the indazole core. This is a critical piece of information for assigning these specific protons.

HMBC is a heteronuclear correlation technique that shows correlations between protons and carbons that are separated by two or three bonds. This experiment is particularly powerful for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The methoxy protons (OCH₃) showing a correlation to the C-4 carbon, confirming the position of the methoxy group.

The H-5 proton showing correlations to C-3a, C-4, and C-7.

The H-6 proton showing correlations to C-4, C-7a, and C-5. These correlations help to unambiguously assign the positions of the substituents on the aromatic ring.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. In the HSQC spectrum of this compound, cross-peaks would be observed between:

The H-5 proton and the C-5 carbon.

The H-6 proton and the C-6 carbon.

The methoxy protons and the methoxy carbon. This experiment allows for the direct and unambiguous assignment of the chemical shifts for the protonated carbons.

Advanced NMR Experiments (e.g., ADEQUATE) for Carbon-Carbon Connectivity

Advanced Nuclear Magnetic Resonance (NMR) experiments are indispensable for establishing the carbon framework of a molecule. Techniques like the ADEQUATE (Adequate sensitivity Double-quantum Spectroscopy) experiment are specifically designed to determine direct and long-range carbon-carbon connectivities, which can be crucial for unambiguously assembling the molecular skeleton of highly substituted systems.

Following a thorough search of scientific databases and literature, no specific studies detailing the use of ADEQUATE or similar advanced 1D or 2D NMR experiments for the direct elucidation of carbon-carbon connectivity in this compound were found.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This is critical for confirming the identity of a newly synthesized compound. While general HRMS is a standard characterization technique, specific high-resolution mass spectral data for this compound are not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to observe their breakdown products. This method provides detailed information about the molecule's structure and the relative strength of its chemical bonds. A review of published research yielded no specific MS/MS fragmentation studies for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For a substituted indazole, key vibrational bands would indicate the presence of N-H, C-H (aromatic and aliphatic), C-O, and C-halogen bonds.

Despite the routine use of this technique in chemical synthesis and analysis, specific, published IR spectroscopic data detailing the characteristic absorption bands for this compound could not be located.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

A search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction data or solved crystal structures for this compound.

Computational and Theoretical Investigations of 7 Bromo 3 Iodo 4 Methoxy 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For substituted indazoles, DFT calculations provide deep insights into their fundamental chemical characteristics.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 7-bromo-3-iodo-4-methoxy-1H-indazole, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not extensively documented in the public domain, general principles from studies on other substituted indazoles suggest that the core indazole ring system would remain largely planar. The precise bond lengths and angles would be influenced by the electronic effects of the halogen and methoxy (B1213986) substituents.

Table 1: Predicted Structural Parameters of this compound (Illustrative) Note: This table is illustrative and based on general knowledge of similar structures, as specific computational data for this molecule is not readily available.

ParameterPredicted Value
C-Br Bond Length~1.89 Å
C-I Bond Length~2.10 Å
C-O (methoxy) Bond Length~1.36 Å
Indazole Ring PlanarityLargely Planar

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the methoxy group. The LUMO, conversely, is likely to be distributed over the bicyclic system, with potential contributions from the electron-withdrawing halogen atoms. A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov DFT calculations can precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO.

Table 2: Calculated Electronic Properties of Substituted Indazoles (Illustrative Comparison) Note: Values are for illustrative purposes to show expected trends.

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
1H-Indazole-6.2-0.55.7
This compound (Predicted)-6.5-1.25.3

Beyond HOMO-LUMO analysis, DFT provides a suite of reactivity descriptors that quantify a molecule's chemical behavior. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. researchgate.netdergipark.org.tr

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. A "soft" molecule has a small band gap and is more reactive. dergipark.org.tr

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. dergipark.org.tr

Local reactivity descriptors, like the Fukui functions, pinpoint which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is crucial for predicting the regioselectivity of chemical reactions involving this compound. For instance, the Fukui functions could reveal whether an incoming electrophile would preferentially attack a nitrogen atom or a specific carbon on the benzene (B151609) ring.

DFT is instrumental in mapping out the energetic landscape of chemical reactions. By locating and characterizing transition states—the high-energy intermediates between reactants and products—researchers can elucidate reaction mechanisms and predict reaction rates. For a molecule like this compound, this could involve studying its synthesis pathways or its potential to undergo further functionalization. acs.org For example, DFT could be used to model the mechanism of a Suzuki or Sonogashira coupling at the iodo or bromo positions, identifying the most favorable reaction pathway.

Computational methods can predict various spectroscopic properties, providing a valuable tool for structure verification and analysis.

NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, DFT can generate a theoretical infrared (IR) spectrum. The predicted peaks correspond to specific vibrational modes (e.g., N-H stretch, C=C bend), aiding in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. muni.cz This allows for the assignment of absorption bands to specific electronic excitations within the molecule, such as π → π* transitions. researchgate.net

Molecular Dynamics Simulations

While DFT calculations are typically performed on static molecules in a vacuum or with a simplified solvent model, molecular dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Conformational Analysis and Tautomeric Interconversion Dynamics

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govnih.gov The relative stability of these tautomers is a critical aspect of their chemical behavior. nih.govresearchgate.net Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the energies of these tautomers and the transition states connecting them. researchgate.netnih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net

The conformational landscape of this compound is influenced by the rotation of the methoxy group. The orientation of this group relative to the indazole ring can give rise to different conformers with varying energies. Quantum-mechanical semiempirical techniques and molecular mechanics can be employed to explore these conformational possibilities. researchgate.net The interplay between the bulky bromo and iodo substituents and the methoxy group at the 4-position likely imposes significant steric constraints, influencing the preferred conformation.

Tautomeric interconversion between the 1H and 2H forms is a dynamic process that can be modeled computationally to understand the energy barriers and reaction pathways. This analysis provides insight into the likelihood of tautomerization under different conditions.

Table 1: Theoretical Tautomer Stability of Substituted Indazoles

Indazole Derivative Computational Method Most Stable Tautomer Energy Difference (kJ/mol)
Indazole MP2/6-31G** 1H 15

Note: Data is for analogous compounds and is intended to be illustrative.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent medium can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as those employing a polarizable continuum model (PCM), can simulate the effects of different solvents on this compound. These calculations can predict changes in molecular geometry, electronic distribution, and the relative energies of conformers and tautomers in various solvent environments. researchgate.net

For instance, polar solvents are expected to stabilize more polar tautomers or conformers. The reactivity of the indazole ring, including its susceptibility to electrophilic or nucleophilic attack, can also be modulated by solvent interactions. acs.org Theoretical studies on similar heterocyclic systems have shown that solvent can play a crucial role in reaction mechanisms by stabilizing transition states or intermediates. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

While QSAR is often associated with predicting biological activity, the same principles can be applied to model chemical reactivity. In this context, QSAR models for this compound would focus on correlating its structural features with reactivity parameters. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are central to QSAR. researchgate.netnih.gov

For reactivity, relevant descriptors could include:

Electronic descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These can indicate sites prone to electrophilic or nucleophilic attack.

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum chemical descriptors: Parameters such as hardness, softness, and electronegativity, which provide insights into the global reactivity of the molecule. researchgate.net

By developing a QSAR model based on a set of related indazole derivatives with known reactivity data, it would be possible to predict the reactivity of this compound.

Table 2: Examples of Molecular Descriptors Used in Reactivity QSAR

Descriptor Type Example Descriptor Information Provided
Electronic HOMO Energy Electron-donating ability
Electronic LUMO Energy Electron-accepting ability
Steric Molar Refractivity Molecular volume and polarizability

Crystal Engineering and Supramolecular Interactions

Given its structure, this compound is capable of participating in several types of intermolecular interactions:

Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen of the methoxy group can act as acceptors. nih.gov

Halogen Bonding: The bromine and iodine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with neighboring rings. iucr.orgscilit.com

Hirshfeld surface analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov This information is invaluable for understanding the forces that direct the self-assembly of the molecule in the solid state and for the rational design of new crystalline materials with desired properties.

Table 3: Common Supramolecular Interactions in Indazole Derivatives

Interaction Type Description Potential Sites on this compound
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom. N-H group, N atoms of the pyrazole ring, O atom of the methoxy group.
Halogen Bonding Noncovalent interaction involving a halogen atom. Bromine and Iodine atoms.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Indazole ring system.

Applications in Advanced Chemical Synthesis and Materials Science Research

7-Bromo-3-iodo-4-methoxy-1H-Indazole as a Versatile Synthetic Building Block

The presence of two different halogen atoms at distinct positions on the indazole ring makes this compound an exceptionally useful building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, enabling the construction of complex molecular frameworks from a single starting material.

The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions. The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-bromine bond at the 7-position, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net This reactivity difference is crucial for selective synthesis.

For instance, a Suzuki-Miyaura cross-coupling reaction can be performed selectively at the C-3 position by reacting the indazole with a boronic acid in the presence of a palladium catalyst, leaving the C-7 bromine atom intact for subsequent transformations. mdpi.comnih.gov This stepwise approach is essential for introducing different substituents at these two positions.

Key Functionalization Reactions:

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Introduction of alkynyl groups.

Heck Coupling: Introduction of alkenyl groups.

Buchwald-Hartwig Amination: Formation of C-N bonds.

Stille Coupling: Introduction of various organostannane-derived groups.

Following the initial functionalization at C-3, the less reactive C-7 bromine can be targeted under more forcing reaction conditions or with different catalyst systems, allowing for a second, distinct modification. nih.gov Furthermore, the N-H group of the pyrazole (B372694) ring can be alkylated or arylated, adding another layer of synthetic diversity. nih.gov

Table 1: Regioselective Functionalization Potential of this compound
PositionFunctional GroupTypical Reaction TypePotential Introduced MoietyReference Example
C-3IodoSuzuki-Miyaura CouplingAryl, Heteroaryl mdpi.com
C-7BromoSuzuki-Miyaura CouplingAryl, Heteroaryl nih.gov
C-3IodoSonogashira CouplingAlkynyl chim.it
N-1Amine (N-H)Alkylation / ArylationAlkyl, Aryl nih.gov

The ability to perform site-selective modifications makes this compound an ideal scaffold for building complex molecules with precise three-dimensional arrangements of functional groups. This is particularly valuable in drug discovery, where the spatial orientation of different parts of a molecule dictates its interaction with a biological target.

Starting from this single precursor, chemists can execute a synthetic strategy involving sequential cross-coupling reactions to build elaborate structures. For example, an aryl group could be installed at the C-3 position, followed by an extended aromatic system at the C-7 position, and finally, a specific alkyl chain at the N-1 position. This systematic approach allows for the creation of a library of structurally related but distinct compounds for structure-activity relationship (SAR) studies. The methoxy (B1213986) group at the C-4 position also plays a role by influencing the electronic properties and conformation of the final molecule. chemimpex.com

Development of Indazole-Based Molecular Frameworks in Materials Science

Indazole derivatives are increasingly being explored for applications in materials science due to their rigid, aromatic structure and unique electronic properties. epa.gov They serve as core components in the design of organic semiconductors, fluorescent probes, and metal-organic frameworks (MOFs).

The photophysical and electronic properties of indazole-based materials can be finely tuned through chemical modification. The extended π-system of the indazole core gives rise to intrinsic fluorescence. The nature and position of substituents on the ring significantly impact the absorption and emission wavelengths, quantum yields, and charge-transport characteristics.

Effect of Halogens (Br, I): The bromine and iodine atoms can influence the electronic properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence.

Effect of Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the C-4 position increases the electron density of the aromatic system. This typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra and can lower the ionization potential of the material. epa.govrsc.org

By derivatizing this compound with various aromatic and conjugated systems via cross-coupling reactions, researchers can create a range of novel materials with tailored optical and electronic properties for fundamental studies.

Table 2: Influence of Substituents on Photophysical Properties of Aromatic Systems
Substituent TypeExampleTypical Effect on Absorption/EmissionEffect on Ionization PotentialReference Example
Electron Donating-OCH₃, -NH₂Red-shift (longer wavelength)Decrease epa.gov
Electron Withdrawing-NO₂, -CNBlue-shift (shorter wavelength)Increase mdpi.com
Heavy Atom-Br, -ICan induce phosphorescenceVariable mdpi.com
Extended ConjugationAryl, AlkenylRed-shift (longer wavelength)Decrease rsc.org

The indazole ring contains two nitrogen atoms in a pyrazole-like arrangement. The non-protonated, pyridine-type nitrogen atom (N-2) possesses a lone pair of electrons, making it an excellent coordination site for metal ions. mdpi.com This allows indazole derivatives, including this compound, to act as ligands in the formation of coordination complexes and metal-organic frameworks (MOFs). researchgate.netacs.org

The coordination of indazole ligands to metal centers like Zinc (Zn), Cadmium (Cd), or Copper (Cu) can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The resulting materials often exhibit interesting properties, such as luminescence, porosity, or catalytic activity, which are a combination of the properties of the metal ion and the organic ligand. researchgate.net The bromo and iodo substituents on the indazole ring could further participate in secondary interactions, such as halogen bonding, to influence the final supramolecular structure of the framework.

Indazole Scaffolds in Fragment-Based Library Design for Chemical Research

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in pharmaceutical research. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. nih.gov

The indazole core is an ideal scaffold for fragment libraries due to its rigid structure, favorable physicochemical properties, and its presence in numerous approved drugs. nih.gov this compound is a particularly valuable starting point for a fragment library due to its multiple, orthogonally addressable functionalization points.

By using the C-3 iodo, C-7 bromo, and N-1 amine positions as diversification points, a large and structurally diverse library of fragments can be rapidly synthesized from this single precursor. Furthermore, the presence of halogen atoms is increasingly recognized as beneficial in fragment design. Halogens can form specific, directional interactions known as "halogen bonds" with protein targets, which can significantly contribute to binding affinity. frontiersin.org A library based on this halo-indazole scaffold would allow researchers to systematically probe for these interactions in a target's binding site. frontiersin.org

Utility in Heterocyclic Permutation Chemistry

Following a comprehensive review of scientific literature and chemical databases, no specific research findings, data, or established applications concerning the utility of This compound in the explicit field of "heterocyclic permutation chemistry" have been identified. This particular application appears to be a highly specialized or novel area of study for which public domain information is not available for this specific compound.

The functional groups present on the molecule, namely the bromo, iodo, and methoxy groups on the indazole core, suggest its potential as a versatile building block in synthetic chemistry. Halogenated indazoles are well-documented precursors for a variety of chemical transformations, enabling the introduction of diverse substituents onto the heterocyclic scaffold.

The differential reactivity of the bromine and iodine atoms could theoretically allow for selective, sequential reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would permit the controlled, step-wise construction of complex molecular architectures. For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in such coupling reactions, offering a pathway for regioselective functionalization.

While this inherent chemical reactivity makes it a candidate for creating diverse molecular libraries, which is a general concept in medicinal and materials science chemistry, its specific role or documented use in "heterocyclic permutation chemistry"—a term that may refer to skeletal editing, atom swapping, or core structure reorganization—is not described in the available literature for This compound .

Further research would be required to explore and establish the utility of this compound in the specific context of heterocyclic permutation chemistry.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-3-iodo-4-methoxy-1H-indazole, and how do reaction conditions influence product purity?

The synthesis typically involves halogenation and functionalization of the indazole core. For bromination and iodination, nucleophilic substitution reactions using NaI/KI in polar aprotic solvents (e.g., DMF) under inert atmospheres are common . Methoxy group introduction may require Williamson ether synthesis with methyl iodide and a base like K₂CO₃. Reaction optimization should prioritize temperature control (60–80°C) to minimize dehalogenation byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

  • ¹H NMR : The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show coupling patterns reflecting substitution positions. Bromine and iodine substituents deshield adjacent protons, shifting peaks upfield .
  • ¹³C NMR : Halogenated carbons (C-Br and C-I) exhibit distinct chemical shifts (C-Br: ~110–120 ppm; C-I: ~95–105 ppm) .
  • IR : C-Br and C-I stretches appear at ~550–650 cm⁻¹ and ~500–600 cm⁻¹, respectively .
  • HRMS : Molecular ion peaks confirm the molecular formula (C₈H₅BrIN₂O, exact mass: 340.85 g/mol) .

Q. What are the solubility and stability considerations for storing this compound?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Long-term storage requires anhydrous conditions at –20°C to prevent hydrolysis of the methoxy group or halogen loss . Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH) should be conducted to establish shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the molecular geometry and predict electrophilic/nucleophilic sites based on Fukui indices . Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR, BRAF) can identify binding affinities, with iodine enhancing hydrophobic interactions in active sites . For example, halogen bonding between iodine and backbone carbonyl groups may stabilize ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data for halogenated indazole derivatives?

Contradictory IC₅₀ values often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Validate activity across multiple cell lines (e.g., HeLa, MCF-7) .
  • Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .
  • Perform dose-response curves with stringent controls (DMSO <0.1%) .
  • Cross-reference with structural analogs (e.g., 6-bromo-4-fluoro-3-iodo-1H-indazole) to isolate substituent effects .

Q. How can X-ray crystallography elucidate the structural features of this compound?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming the planar indazole core and halogen positions . Heavy atoms (Br, I) enhance scattering, improving data quality. Key metrics:

  • C-Br bond length: ~1.89–1.92 Å.
  • C-I bond length: ~2.09–2.12 Å.
  • Methoxy group dihedral angle: ~5–10° relative to the aromatic plane .

Q. What methodologies optimize the regioselective functionalization of this compound for drug discovery?

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands enable C-N bond formation at the 1-position .
  • Sonogashira coupling : Introduce alkynes at the 3-iodo position using CuI/Pd(PPh₃)₄ .
  • Suzuki-Miyaura cross-coupling : Replace bromine with aryl/heteroaryl groups using Pd(OAc)₂ and SPhos .
    Monitor reaction progress via TLC or LC-MS to ensure regioselectivity .

Methodological Considerations

Q. How should researchers design SAR studies for this compound analogs?

Structure-Activity Relationship (SAR) studies should systematically vary substituents:

  • Replace methoxy with ethoxy or cyclopropyloxy to assess steric effects .
  • Substitute iodine with CF₃ or CN to compare electronic profiles .
  • Test bromine vs. chlorine for halogen bond strength .
    Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What analytical techniques validate the purity of this compound in complex matrices?

  • HPLC-UV/HRMS : C18 column (ACN/water + 0.1% formic acid) with retention time matching a certified reference standard .
  • Elemental Analysis : Confirm C, H, N, Br, I percentages within ±0.3% of theoretical values .
  • DSC/TGA : Monitor decomposition onset (>200°C) to rule out solvent residues .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

  • Use closed systems to handle volatile reagents (e.g., methyl iodide) .
  • Implement quenching protocols for excess NaH/K₂CO₃ (e.g., slow addition to chilled ethanol) .
  • Equip labs with HEPA filters and fume hoods to capture airborne particulates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.